![molecular formula C12H15NO4S B2787604 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide CAS No. 2034600-69-4](/img/structure/B2787604.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide
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Overview
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized from various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic methods . For example, 1H NMR can be used to identify the hydrogen atoms in the molecule .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, they can react with bromine to form 2-bromoethanone . They can also react with thiosemicarbazide to form 2-hydrazinothiazole derivatives .Scientific Research Applications
- Furan derivatives, including benzofuran compounds, have gained attention due to their antibacterial properties . Researchers have explored the synthesis and evaluation of novel furan-based molecules for combating microbial resistance.
- Some substituted benzofurans demonstrate significant anticancer effects . For instance, compound 36 (Fig. 8) has shown cell growth inhibitory effects in various cancer cell lines.
- Evaluating the cytotoxicity of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide on human cancer cells provides insights into its therapeutic potential .
- Furan compounds often exhibit antifungal, antiviral, and antiprotozoal activities . Investigating the compound’s effects against specific pathogens can guide its potential clinical applications.
- Furan derivatives, including benzofuran-based compounds, have been explored for their anti-inflammatory and analgesic properties .
Antibacterial Activity
Anticancer Potential
Cytotoxic Properties
Antifungal and Antiviral Properties
Anti-Inflammatory and Analgesic Effects
Other Therapeutic Aspects
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, indicating that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
For instance, some benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may impact a variety of biochemical pathways related to these processes.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide may also have similar effects.
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects . Future research may focus on discovering new benzofuran derivatives with enhanced biological activities and developing more efficient synthesis methods .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-12(14,8-13-18(2,15)16)11-7-9-5-3-4-6-10(9)17-11/h3-7,13-14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNKFTSBJWTYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)(C1=CC2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide |
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